tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate: is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of fused bicyclic aromatic ring system, and a piperidine ring, which is a common feature in many bioactive molecules[_{{{CITATION{{{_1{(R)-tert-Butyl 3- (4-amino-3- (4-phenoxyphenyl)-1H-pyrazolo 3,4-d ....
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The pyrazolo[3,4-d]pyrimidin-1-yl core can be reduced to form a corresponding amine.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-1-yl derivatives.
Substitution: : Substituted pyrrolidine derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate: is unique due to its specific structural features and potential biological activity. Similar compounds include:
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
(S)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 3-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-21(2,3)29-20(28)26-10-9-15(12-26)27-19-17(18(22)23-13-24-19)16(25-27)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPTXYJHWKKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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